molecular formula C9H9IN2O2 B7644897 N-(2-amino-2-oxoethyl)-3-iodobenzamide

N-(2-amino-2-oxoethyl)-3-iodobenzamide

Cat. No. B7644897
M. Wt: 304.08 g/mol
InChI Key: POUAVMDZTXOBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-oxoethyl)-3-iodobenzamide, also known as IOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medical imaging. IOB is a radiolabeled compound that can be used for positron emission tomography (PET) imaging to visualize specific molecular targets in living organisms.

Mechanism of Action

N-(2-amino-2-oxoethyl)-3-iodobenzamide binds to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The binding of this compound to the sigma-1 receptor can modulate these cellular processes, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a high binding affinity for the sigma-1 receptor, making it a potential candidate for the imaging of sigma-1 receptor expression in living organisms. The use of this compound in PET imaging has been shown to provide high-quality images with high contrast and specificity. Additionally, this compound has been shown to have low toxicity and minimal side effects, making it a safe and effective radiotracer for medical imaging.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-amino-2-oxoethyl)-3-iodobenzamide in lab experiments is its high binding affinity for the sigma-1 receptor. This allows for the selective imaging of sigma-1 receptor expression in living organisms. Additionally, this compound has been shown to have low toxicity and minimal side effects, making it a safe and effective radiotracer for medical imaging.
One of the limitations of using this compound in lab experiments is its short half-life. This compound has a half-life of approximately 20 minutes, which limits its use in experiments that require longer imaging times. Additionally, this compound is a radiolabeled compound, which requires specialized equipment and expertise to handle and use safely.

Future Directions

There are several potential future directions for the use of N-(2-amino-2-oxoethyl)-3-iodobenzamide in scientific research. One area of interest is the use of this compound in the early detection and monitoring of cancer. This compound has been shown to bind selectively to the sigma-1 receptor, which is overexpressed in various types of cancer cells. This makes this compound a potential candidate for the development of new cancer imaging techniques.
Another potential future direction for the use of this compound is in the study of the sigma-1 receptor and its role in various cellular processes. The sigma-1 receptor has been implicated in several cellular processes, including cell survival, proliferation, and differentiation. The use of this compound in the imaging of sigma-1 receptor expression could provide valuable insights into the role of the sigma-1 receptor in these processes.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medical imaging. This compound has been extensively studied as a potential radiotracer for PET imaging, and has been shown to have high binding affinity for the sigma-1 receptor. The use of this compound in medical imaging has several advantages, including high contrast and specificity, low toxicity, and minimal side effects. There are several potential future directions for the use of this compound in scientific research, including the early detection and monitoring of cancer, and the study of the sigma-1 receptor and its role in various cellular processes.

Synthesis Methods

The synthesis of N-(2-amino-2-oxoethyl)-3-iodobenzamide involves the reaction of 3-iodobenzoyl chloride with 2-aminoacetaldehyde diethyl acetal in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-3-iodobenzamide has been extensively studied in the field of medical imaging as a potential radiotracer for PET imaging. PET imaging is a non-invasive imaging technique that allows for the visualization of molecular targets in living organisms. This compound has been shown to bind selectively to the sigma-1 receptor, which is overexpressed in various types of cancer cells. This makes this compound a potential candidate for the early detection and monitoring of cancer.

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O2/c10-7-3-1-2-6(4-7)9(14)12-5-8(11)13/h1-4H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUAVMDZTXOBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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